1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene
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Description
1-Fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene is a useful research compound. Its molecular formula is C8H6F5NO3S and its molecular weight is 291.19. The purity is usually 95%.
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Scientific Research Applications
Applications in Proton Exchange Membranes
Fluorinated sulfonated poly(arylene ether) copolymers synthesized through aromatic nucleophilic substitution reactions exhibit remarkable properties for use in proton exchange membranes. These materials show excellent ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making them suitable for energy-related applications, such as fuel cells (Kim, Park, & Lee, 2020).
Groundwater Remediation
The oxidation of perfluorinated compounds in groundwater through heat-activated persulfate has been evaluated for in-situ remediation. This process, which targets compounds like PFOA and PFOS, underscores the utility of fluorinated reagents in environmental cleanup efforts (Park, Lee, Medina, Zull, & Waisner, 2016).
Synthesis of Fluorinated Cycles
The cyclization of 1,1-difluoro-1-alkenes demonstrates the unique reactivity of fluorinated compounds in synthesizing ring-fluorinated hetero- and carbocycles. This highlights the role of fluorine in facilitating reactions that are otherwise disfavored, opening pathways to new classes of fluorinated organic molecules (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Advanced Fluorination Techniques
The development of new fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, showcases the ongoing innovation in the field of organofluorine chemistry. These agents offer high thermal stability and resistance to aqueous hydrolysis, expanding the toolkit available for the synthesis of fluorinated molecules with diverse applications (Umemoto, Singh, Xu, & Saito, 2010).
Properties
IUPAC Name |
1-fluoro-4-fluorosulfonyloxy-2-(2,2,2-trifluoroethylamino)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO3S/c9-6-2-1-5(17-18(13,15)16)3-7(6)14-4-8(10,11)12/h1-3,14H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAUYJRTFVJXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)NCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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